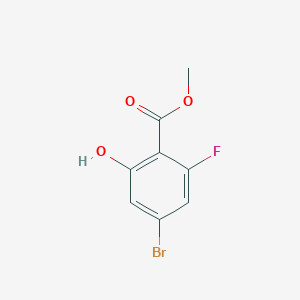

Methyl 4-bromo-2-fluoro-6-hydroxybenzoate

Description

Overview of Substituted Benzoic Acid Derivatives in Organic Synthesis

Substituted benzoic acid derivatives are a broad and vital class of compounds in organic synthesis. The presence of various functional groups on the benzene (B151609) ring allows for a wide range of chemical transformations, making them indispensable precursors for more complex molecules. These derivatives are fundamental to the construction of numerous pharmaceuticals, polymers, and dyes. The carboxyl group can be readily converted into other functionalities, while the substituents on the aromatic ring can direct further reactions and influence the final product's properties.

Significance of Halogenation and Hydroxylation in Aromatic Systems

The introduction of halogen and hydroxyl groups onto an aromatic ring significantly alters its electronic properties and reactivity. Halogenation, the process of adding one or more halogens to a compound, can enhance metabolic stability, lipophilicity, and binding affinity of molecules, which is of particular importance in medicinal chemistry. numberanalytics.com Fluorine, in particular, is widely incorporated into pharmaceuticals and agrochemicals to improve their efficacy. bldpharm.comchemicalbook.comchemicalbook.com

Hydroxylation, the addition of a hydroxyl (-OH) group, introduces a site for further functionalization and can participate in hydrogen bonding, a critical interaction in biological systems. The interplay between electron-withdrawing halogens and electron-donating hydroxyl groups on a benzene ring creates a unique chemical environment that can be exploited for selective chemical reactions.

Positioning of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate within the Field of Specialty Chemicals Research

This compound (CAS Number: 1193162-18-3) is classified as a specialty chemical, a category of high-value-added chemicals used in the manufacturing of a wide variety of specialized products. chemicalbook.com Its polysubstituted nature, featuring bromine, fluorine, and hydroxyl groups, makes it a highly functionalized and desirable building block in targeted organic synthesis. The precise arrangement of these substituents offers specific reactive sites, allowing chemists to construct complex molecules with a high degree of control. This positions the compound as a valuable intermediate in research and development, particularly in the pharmaceutical and fine chemical sectors.

Emerging Research Trajectories for Multifunctional Benzoate (B1203000) Esters

The field of multifunctional benzoate esters is continually evolving, with new research trajectories focused on the development of novel materials and therapeutics. There is a growing trend towards the use of these compounds in the synthesis of "green" or bio-based specialty chemicals, driven by an increasing focus on sustainability. guidechem.com Furthermore, advancements in nanotechnology and materials science are opening up new applications for advanced materials derived from such versatile building blocks. guidechem.com The unique electronic and structural features of compounds like this compound make them prime candidates for exploration in these emerging areas.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromo-2-fluoro-6-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO3/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWLOFCMJIYTHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1F)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90735970 | |

| Record name | Methyl 4-bromo-2-fluoro-6-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193162-18-3 | |

| Record name | Methyl 4-bromo-2-fluoro-6-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 4 Bromo 2 Fluoro 6 Hydroxybenzoate

Precursor Identification and Retrosynthetic Analysis

Retrosynthetic analysis of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate reveals two primary pathways based on which halogen is introduced last. The ester group is typically formed from the corresponding carboxylic acid, 4-bromo-2-fluoro-6-hydroxybenzoic acid, making this acid a direct precursor.

Pathway A: Bromination as the Final Step

This pathway involves the regioselective bromination of a fluorinated precursor. Disconnecting the carbon-bromine bond leads to Methyl 2-fluoro-6-hydroxybenzoate.

Target: this compound

Precursor 1: Methyl 2-fluoro-6-hydroxybenzoate

Challenge: In this precursor, the hydroxyl group at C6 and the fluoro group at C2 are both ortho, para-directing activating groups. The methyl ester at C1 is a meta-directing deactivating group. The powerful hydroxyl and the fluoro groups would strongly direct an incoming electrophile (like Br+) to positions 3 and 5, making the desired bromination at C4 electronically disfavored. This route is therefore synthetically challenging.

Pathway B: Fluorination as the Final Step

This alternative strategy involves the fluorination of a brominated precursor. Disconnecting the carbon-fluorine bond points to Methyl 4-bromo-6-hydroxybenzoate as a key intermediate.

Target: this compound

Precursor 2: Methyl 4-bromo-6-hydroxybenzoate

Rationale: In this precursor, the hydroxyl group at C6 is a strong activating ortho, para-director. It would direct an incoming electrophilic fluorine source to the C2 (ortho) and C4 (para) positions. Since the C4 position is already occupied by a bromine atom, this strategy favors the introduction of the fluorine atom at the desired C2 position. This makes Pathway B a more plausible and electronically favorable approach.

Further retrosynthesis of Methyl 4-bromo-6-hydroxybenzoate would lead to simpler starting materials like 4-bromobenzoic acid or p-hydroxybenzoic acid, which can be functionalized accordingly.

Synthesis Strategies Involving Regioselective Bromination of Aromatic Precursors

While direct C4 bromination of a 2-fluoro-6-hydroxybenzoate precursor is challenging, the synthesis of brominated aromatic compounds is a cornerstone of organic synthesis. These methods are crucial for preparing the key precursors envisioned in Pathway B.

Electrophilic aromatic bromination is a standard method for introducing a bromine atom onto an activated aromatic ring. nih.gov The regioselectivity is governed by the electronic properties of the substituents on the ring. For a precursor like methyl p-hydroxybenzoate, the hydroxyl group strongly directs bromination to the positions ortho to it (C3 and C5).

Common reagents for this transformation include molecular bromine (Br₂) and N-bromosuccinimide (NBS). nih.govgoogle.com The choice of solvent and reaction conditions can significantly influence the outcome and selectivity. For instance, using NBS with silica (B1680970) gel has been reported as a good method for regioselective brominations. researchgate.net

| Reagent/System | Typical Conditions | Notes |

| N-Bromosuccinimide (NBS) | Acetonitrile (B52724), 0 °C to RT | Common and versatile reagent for brominating activated rings. nih.gov |

| NBS / p-TsOH | Ethyl Acetate or Methanol (B129727) | Acid catalysis can enhance reactivity and selectivity. nih.gov |

| Molecular Bromine (Br₂) / Acetic Acid | Dichloromethane, 0 °C to RT | A classic method, though can lead to over-bromination if not controlled. google.com |

| Oxone / Ammonium Bromide | Methanol or Water, RT | A milder, greener alternative that generates the electrophilic bromine in situ. organic-chemistry.org |

Achieving the specific substitution pattern of Methyl 4-bromo-6-hydroxybenzoate often involves a multi-step sequence starting from a simpler material, such as p-hydroxybenzoic acid, which is first esterified and then regioselectively brominated.

To improve the efficiency and selectivity of bromination, various catalytic methods have been developed. These techniques often allow for milder reaction conditions and can provide better control over regioselectivity.

Acid Catalysis: Brønsted acids like p-toluenesulfonic acid (pTsOH) or Lewis acids can be used to activate the brominating agent, typically NBS. nih.gov This activation enhances the electrophilicity of the bromine, facilitating the reaction.

General Base Catalysis: In the bromination of phenols in aqueous solutions, buffer anions like carboxylates can act as general bases, deprotonating the phenolic hydroxyl group concurrently with the electrophilic attack by bromine. cdnsciencepub.com

Photoredox Catalysis: Visible-light photoredox catalysis offers a modern and mild approach. In this method, a photocatalyst, such as Ru(bpy)₃Cl₂, can generate a bromine radical from a source like carbon tetrabromide (CBr₄), which then participates in the aromatic substitution. beilstein-journals.org

Halogen Bonding Catalysis: Recent research has shown that Lewis basic additives, such as lactic acid derivatives, can activate NBS through halogen bonding. This interaction increases the positive character of the bromine atom, enhancing its reactivity for electrophilic transfer to the aromatic substrate. nsf.gov

These catalytic approaches provide a diverse toolkit for chemists to achieve specific bromination patterns required for the synthesis of complex molecules like the target compound.

Synthesis Strategies Involving Directed Ortho-Fluorination Methodologies

Following the more plausible synthetic route (Pathway B), the key step is the introduction of a fluorine atom at the C2 position of a Methyl 4-bromo-6-hydroxybenzoate precursor. This transformation is an ortho-fluorination directed by the C6 hydroxyl group.

Nucleophilic aromatic substitution (SNAr) is a potential method for introducing a fluorine atom. This pathway requires two main features on the substrate: a good leaving group (like Cl, Br, or NO₂) at the position to be fluorinated (C2) and strong electron-withdrawing groups positioned ortho and/or para to the leaving group.

For the synthesis of this compound, a hypothetical SNAr precursor could be Methyl 4-bromo-2-chloro-6-hydroxybenzoate. In this case, the reaction would involve a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF), displacing the chloride ion. The reaction is typically carried out at elevated temperatures in a polar aprotic solvent like DMF or DMSO. However, the activation provided by the ester and bromo groups may not be sufficient to facilitate the SNAr reaction under standard conditions, making this a less common approach for this specific target.

Electrophilic fluorination is the most direct and widely used method for installing a fluorine atom onto an electron-rich aromatic ring. juniperpublishers.com The precursor, Methyl 4-bromo-6-hydroxybenzoate, is an activated phenol (B47542) derivative, making it an ideal candidate for this reaction. The strong ortho-directing influence of the hydroxyl group is expected to selectively guide the fluorine atom to the C2 position.

The development of stable and selective N-F reagents has made electrophilic fluorination a practical and reliable synthetic tool. wikipedia.orgresearchgate.net These reagents act as a source of "F⁺" and react with nucleophilic carbon centers.

| Reagent | Full Name | Characteristics |

| Selectfluor® | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | A highly effective, commercially available, and user-friendly electrophilic fluorinating agent. researchgate.net |

| NFSI | N-Fluorobenzenesulfonimide | A powerful and effective N-F reagent used for the fluorination of a wide range of nucleophiles. wikipedia.org |

| NFOBS | N-Fluoro-o-benzenedisulfonimide | A neutral and effective N-F reagent. wikipedia.org |

The typical procedure involves treating the brominated precursor with one of these electrophilic fluorinating agents in a suitable solvent, such as acetonitrile. The reaction proceeds under mild conditions to afford the desired this compound. wikipedia.orgresearchgate.net The high regioselectivity is a direct consequence of the powerful directing effect of the phenolic hydroxyl group, making this the most logical and efficient strategy for the final construction of the target molecule.

Esterification Reactions for Methyl Benzoate (B1203000) Formation

The final step in many synthetic routes to this compound is the formation of the methyl ester from its corresponding carboxylic acid precursor, 4-bromo-2-fluoro-6-hydroxybenzoic acid. This transformation is a classic example of an esterification reaction.

One of the most common and effective methods for this type of esterification is the Fischer-Speier esterification. This method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst. The catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. The reaction is reversible, and to drive it towards the product side, an excess of the alcohol (methanol) is used, or water is removed as it is formed.

Another robust method for this esterification involves the use of thionyl chloride (SOCl₂). In this procedure, the carboxylic acid is first converted to a more reactive acyl chloride intermediate by reacting it with thionyl chloride. This intermediate then readily reacts with methanol to form the final methyl ester product with high efficiency. A similar approach can be employed using oxalyl chloride. This method is often preferred when the starting material is sensitive to strong acidic conditions.

A patent for the esterification of hydroxybenzoic acids describes reacting the acid with a halogenated derivative in a liquid phase in the presence of a nonquaternizable tertiary amine, which acts as a catalyst. google.com While this method is broader, it highlights alternative catalytic systems for achieving esterification in substituted benzoic acids.

Table 1: Comparison of Esterification Methods for Benzoic Acid Derivatives

| Method | Reagents | Catalyst | Key Features |

|---|---|---|---|

| Fischer-Speier | Methanol | Sulfuric Acid (H₂SO₄) | Equilibrium-driven; requires excess alcohol or water removal. |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂), Methanol | None (or base scavenger) | Proceeds via a highly reactive acyl chloride intermediate; generally high yield. |

| Amine Catalysis | Halogenated derivative, Alcohol | Nonquaternizable tertiary amine | Alternative catalytic system suitable for specific substrates. google.com |

Multi-step Synthetic Pathways and Overall Yield Optimization

A plausible synthetic pathway could begin with a commercially available fluorophenol or fluorobenzoic acid derivative. For instance, starting with 2-fluoro-6-hydroxybenzoic acid, a key step would be selective bromination. The hydroxyl and carboxyl groups are ortho-, para-directing. To achieve bromination at the C4 position, careful control of reaction conditions is necessary to prevent the formation of other isomers.

An alternative strategy might start from a pre-brominated and fluorinated precursor. For example, a synthesis could start from 2-methyl-4-fluoroaniline. google.com A sequence of reactions could involve:

Diazotization: The aniline (B41778) is converted into a diazonium salt using a reagent like nitrosyl sulfuric acid. google.com

Hydrolysis: The diazonium salt is then hydrolyzed to introduce a hydroxyl group, yielding a substituted phenol. google.com

Bromination: The resulting phenol is brominated. The position of bromination is directed by the existing fluoro and hydroxyl groups.

Oxidation: The methyl group would need to be oxidized to a carboxylic acid.

Esterification: The final carboxylic acid is esterified to the methyl ester as described in the previous section.

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 4 Bromo 2 Fluoro 6 Hydroxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and ¹⁹F—it is possible to map out the molecular framework atom by atom.

The ¹H NMR spectrum of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate is expected to display distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the methyl ester protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The electron-withdrawing nature of the bromo, fluoro, and methyl ester groups, along with the electron-donating effect of the hydroxyl group, modulates the electron density around each proton, resulting in a predictable dispersion of signals.

The aromatic region should feature two signals for the two protons on the benzene ring. The proton at position 3 (H-3) is ortho to both the fluorine and hydroxyl groups, while the proton at position 5 (H-5) is ortho to the bromine and meta to the fluorine and hydroxyl groups. Due to the anisotropic and electronic effects of the adjacent fluorine atom, these protons will appear as doublets, split by both the neighboring proton and the fluorine atom. The hydroxyl proton typically appears as a broad singlet, and its chemical shift can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding. The methyl ester protons will present as a sharp singlet, typically in the range of 3.8-4.0 ppm.

Interactive Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OH | 9.0 - 11.0 | broad singlet | - |

| H-5 | 7.1 - 7.3 | doublet of doublets | ³J(H-H) ≈ 2-3 Hz, ⁴J(H-F) ≈ 4-6 Hz |

| H-3 | 6.9 - 7.1 | doublet of doublets | ³J(H-H) ≈ 2-3 Hz, ³J(H-F) ≈ 8-10 Hz |

| -OCH₃ | 3.9 - 4.0 | singlet | - |

The proton-decoupled ¹³C NMR spectrum provides information on all unique carbon environments within the molecule. For this compound, eight distinct signals are anticipated: six for the aromatic carbons, one for the ester carbonyl carbon, and one for the methyl ester carbon. The chemical shifts of the aromatic carbons are determined by the additive effects of the substituents. sci-hub.se The carbon directly attached to the fluorine (C-2) will show a large downfield shift and will appear as a doublet due to one-bond C-F coupling. The other aromatic carbons will also exhibit smaller couplings to the fluorine atom. The carbons bonded to the electronegative oxygen (C-6 and the carbonyl carbon) and bromine (C-4) atoms will also be significantly deshielded.

Interactive Table 2: Predicted ¹³C NMR Chemical Shift Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 170 |

| C-2 (C-F) | 158 - 162 (d, ¹J(C-F) ≈ 240-250 Hz) |

| C-6 (C-OH) | 155 - 159 |

| C-4 (C-Br) | 115 - 120 |

| C-5 | 112 - 118 |

| C-3 | 108 - 112 |

| C-1 | 105 - 110 |

| -OCH₃ | 52 - 54 |

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. nih.govnih.gov A single signal is expected for the fluorine atom in this compound. The chemical shift of this signal is sensitive to the electronic environment created by the other substituents on the ring. rsc.org The signal will be split into a multiplet due to coupling with the two aromatic protons, H-3 (ortho) and H-5 (meta). The ortho coupling (³J(H-F)) is typically larger than the meta coupling (⁴J(H-F)). Long-range couplings to the carbon atoms of the ring can also be observed.

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the aromatic protons H-3 and H-5, confirming their scalar coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the ¹H signals for H-3, H-5, and the methyl group to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range connectivity (typically over 2-3 bonds). Expected correlations would include:

The methyl protons (-OCH₃) to the carbonyl carbon (C=O) and the C-6 carbon.

The aromatic proton H-5 to carbons C-1, C-3, and C-4.

The aromatic proton H-3 to carbons C-1, C-2, and C-5. These correlations would piece together the entire molecular framework, confirming the substitution pattern on the aromatic ring.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound and is an excellent tool for identifying the functional groups present.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. A prominent, broad absorption band is expected in the region of 3200-3500 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group, with the broadening caused by intermolecular hydrogen bonding. The sharp, strong absorption of the ester carbonyl (C=O) stretch is predicted to appear around 1680-1710 cm⁻¹. The presence of the aromatic ring will be confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Other characteristic bands include C-O stretching for the ester and phenol (B47542), and C-X stretching for the C-F and C-Br bonds in the fingerprint region (below 1400 cm⁻¹).

Interactive Table 3: Predicted FT-IR Absorption Frequencies

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| O-H Stretch | Phenolic Hydroxyl | 3200 - 3500 | Strong, Broad |

| C-H Stretch | Aromatic | 3050 - 3100 | Medium |

| C-H Stretch | Methyl | 2950 - 3000 | Medium |

| C=O Stretch | Ester Carbonyl | 1680 - 1710 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |

| C-O Stretch | Ester / Phenol | 1200 - 1300 | Strong |

| C-F Stretch | Aryl Fluoride (B91410) | 1100 - 1250 | Strong |

| C-Br Stretch | Aryl Bromide | 500 - 600 | Medium-Strong |

Raman Spectroscopy

Raman spectroscopy provides valuable information about the vibrational modes of a molecule, offering a fingerprint for its identification. For this compound, the Raman spectrum would be characterized by specific vibrational frequencies corresponding to its functional groups and aromatic ring structure.

Key expected vibrational modes would include:

Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.

Carbonyl (C=O) stretching of the ester group: A strong band is expected around 1680-1730 cm⁻¹.

Aromatic C=C stretching: Multiple bands are anticipated in the 1400-1600 cm⁻¹ region, characteristic of the benzene ring.

O-H bending of the hydroxyl group: This may appear in the 1300-1400 cm⁻¹ range.

C-F stretching: A band in the 1100-1300 cm⁻¹ region.

C-Br stretching: Expected at lower frequencies, typically in the 500-650 cm⁻¹ range.

The substitution pattern on the benzene ring would influence the exact positions and intensities of these peaks.

Interactive Data Table: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 |

| Carbonyl (C=O) Stretch | 1680-1730 |

| Aromatic C=C Stretch | 1400-1600 |

| O-H Bend | 1300-1400 |

| C-F Stretch | 1100-1300 |

| C-Br Stretch | 500-650 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and deducing the structure of a compound through its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the accurate mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₈H₆BrFO₃). The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 Da (for the ⁷⁹Br and ⁸¹Br isotopes).

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that would typically generate the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. Given the presence of a hydroxyl group, the negative ion mode is expected to be particularly effective.

Fragmentation Pathways and Structural Deductions

Tandem mass spectrometry (MS/MS) of the parent ion would reveal characteristic fragmentation pathways. Common fragmentation patterns for aromatic esters and phenols include:

Loss of the methoxy (B1213986) group (-OCH₃): This would result in a fragment ion corresponding to the loss of 31 Da.

Loss of the entire methoxycarbonyl group (-COOCH₃): This would lead to a fragment ion from the loss of 59 Da.

Decarboxylation (-CO₂): Loss of 44 Da from the deprotonated molecule in negative ion mode is a common fragmentation for carboxylic acids and their derivatives.

Loss of a bromine radical (•Br): Cleavage of the C-Br bond.

Analysis of these fragment ions allows for the confirmation of the different structural components of the molecule.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z (Monoisotopic) | Notes |

| [M]⁺• (⁷⁹Br) | 247.95 | Molecular ion |

| [M]⁺• (⁸¹Br) | 249.95 | Isotopic peak for bromine |

| [M+H]⁺ (⁷⁹Br) | 248.96 | Protonated molecule (Positive ESI) |

| [M-H]⁻ (⁷⁹Br) | 246.94 | Deprotonated molecule (Negative ESI) |

| [M-OCH₃]⁺ (⁷⁹Br) | 216.93 | Loss of methoxy group |

| [M-COOCH₃]⁺ (⁷⁹Br) | 188.92 | Loss of methoxycarbonyl group |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of this compound and for its quantification in mixtures. A reversed-phase HPLC method would be the most suitable approach.

Stationary Phase: A C18 column is commonly used for the separation of moderately polar aromatic compounds.

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often with a small amount of acid like formic acid or acetic acid to improve peak shape) and an organic solvent such as methanol (B129727) or acetonitrile (B52724) would be employed. The gradient would typically start with a higher proportion of the aqueous solvent and gradually increase the proportion of the organic solvent.

Detection: A UV detector would be used, with the detection wavelength set to the absorbance maximum of the compound, which is expected to be in the UV region due to the aromatic ring.

The retention time of the compound would be a characteristic parameter under specific HPLC conditions, and the peak area would be proportional to its concentration.

Interactive Data Table: Typical HPLC Parameters for Analysis of Aromatic Esters

| Parameter | Typical Value/Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | e.g., 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax (e.g., 254 nm) |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the sensitive detection and structural elucidation power of mass spectrometry. In the analysis of this compound, GC-MS serves to confirm the purity of the compound and to provide detailed information about its molecular weight and fragmentation pattern, which is crucial for structural confirmation.

Under typical GC-MS conditions, a sample of this compound is vaporized and introduced into a gas chromatograph. The compound is then separated from any potential impurities as it passes through a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification.

Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process results in the formation of a molecular ion ([M]+) and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units ([M]+ and [M+2]+), corresponding to the 79Br and 81Br isotopes.

The fragmentation pattern provides a "fingerprint" of the molecule, offering valuable insights into its structure. Key fragmentation pathways for this compound would likely involve the loss of the methoxy group (-OCH3) from the ester functionality, the loss of a carbonyl group (CO), and cleavage of the bromine atom. The analysis of these fragments allows for the unambiguous confirmation of the compound's structure.

Table 1: Hypothetical GC-MS Data for this compound

| Parameter | Value |

| Gas Chromatography | |

| Column Type | Capillary Column (e.g., HP-5ms) |

| Injection Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Carrier Gas | Helium |

| Mass Spectrometry | |

| Ionization Mode | Electron Impact (EI) |

| Ionization Energy | 70 eV |

| Mass Analyzer | Quadrupole |

| Retention Time | Hypothetical Value: 12.5 min |

| Major Fragment Ions (m/z) | Hypothetical Values: [M]+ (248/250), 217/219, 189/191, 169, 141, 112 |

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental values may vary.

Computational Chemistry and Quantum Mechanical Studies of Methyl 4 Bromo 2 Fluoro 6 Hydroxybenzoate

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. A primary application of DFT is geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. This process would theoretically determine the most stable three-dimensional structure of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate.

Equilibrium Geometries and Conformational Preferences

A full conformational analysis of this compound would be necessary to identify its most stable isomer, or conformer. This involves studying the rotation around single bonds, particularly the C-O bonds of the ester and hydroxyl groups. Intramolecular interactions, such as potential hydrogen bonding between the hydroxyl group and the adjacent ester or fluorine atom, would be critical in determining the molecule's preferred shape and energetic landscape. At present, no published data exists detailing these conformational preferences.

Bond Lengths, Bond Angles, and Dihedral Angles

Once the equilibrium geometry is determined, a detailed table of its structural parameters can be extracted. These parameters include the precise bond lengths (e.g., C-C, C-O, C-Br, C-F), bond angles (e.g., O-C-C, C-C-C), and dihedral angles that define the molecule's 3D structure. This empirical data is fundamental for understanding the steric and electronic effects of the bromo, fluoro, and hydroxyl substituents on the benzoate (B1203000) ring. Without dedicated DFT calculations, these specific values for this compound remain undetermined.

An interactive data table for the predicted bond lengths would be presented as follows, once the data becomes available through research:

| Bond | Predicted Bond Length (Å) |

| C1-C2 | Data not available |

| C2-C3 | Data not available |

| C3-C4 | Data not available |

| C4-C5 | Data not available |

| C5-C6 | Data not available |

| C6-C1 | Data not available |

| C4-Br | Data not available |

| C2-F | Data not available |

| C6-O(H) | Data not available |

| C1-C(=O)O | Data not available |

| C(=O)-O(CH3) | Data not available |

Similarly, tables for bond angles and dihedral angles would be constructed from the output of the computational study.

Electronic Structure Analysis

The arrangement of electrons within the molecule dictates its chemical behavior. A thorough electronic structure analysis would illuminate regions of high and low electron density, predict reactivity, and describe the nature of the chemical bonds.

Frontier Molecular Orbitals (HOMO-LUMO) Energy Analysis and Charge Transfer Characteristics

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. This analysis would be key to understanding the potential for intramolecular charge transfer within this compound, but the specific energy values and orbital distributions have not been reported.

A data table summarizing these findings would look like this:

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Molecular Electrostatic Potential (MESP) Mapping

A Molecular Electrostatic Potential (MESP) map is a color-coded representation of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species. Red regions indicate areas of negative potential (electron-rich), often associated with lone pairs on electronegative atoms like oxygen, and are sites for electrophilic attack. Blue regions denote positive potential (electron-poor), typically around hydrogen atoms, and are susceptible to nucleophilic attack. An MESP map for this compound would visualize its reactive sites, but such a map has not been published.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It examines the delocalization of electron density from filled "donor" orbitals to empty "acceptor" orbitals. This analysis quantifies the strength of intramolecular interactions, such as hyperconjugation and hydrogen bonding, translating the Lewis structure concept of electron pairs into a quantitative quantum mechanical framework. For this compound, NBO analysis would clarify the nature of the C-F, C-Br, and O-H bonds and reveal the extent of electron delocalization across the aromatic system. This specific analysis is yet to be performed and published.

Prediction of Spectroscopic Parameters

Computational quantum chemistry provides powerful tools for the prediction of various spectroscopic parameters of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, theoretical calculations can elucidate its nuclear magnetic resonance (NMR) and vibrational spectra, providing a deeper understanding of its structural and electronic properties.

The prediction of NMR chemical shifts and coupling constants through computational methods is a valuable tool in the structural elucidation of organic molecules. For this compound, Density Functional Theory (DFT) calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are the standard approach for obtaining reliable theoretical NMR data. conicet.gov.aracs.orgacs.orgrsc.orgrsc.orgnrel.govnih.govresearchgate.netnih.gov

The computational process typically involves an initial geometry optimization of the molecule at a suitable level of theory, such as B3LYP with a 6-311+G(d,p) basis set. nih.gov Following optimization, the NMR shielding tensors are calculated. These tensors are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. nih.gov

The accuracy of the predicted chemical shifts can be further improved by applying empirical scaling factors or by using multi-standard approaches to correct for systematic errors inherent in the computational methods. conicet.gov.aracs.orgacs.org The choice of the DFT functional and basis set can significantly influence the accuracy of the predicted values, with hybrid functionals often providing a good balance between accuracy and computational cost. acs.orgresearchgate.net

For this compound, theoretical calculations would provide predicted chemical shifts for all proton (¹H) and carbon-¹³ (¹³C) nuclei in the molecule. These predicted values can be invaluable in assigning the signals in an experimentally obtained NMR spectrum. A hypothetical table of computed ¹³C and ¹H NMR chemical shifts for this compound is presented below, based on typical values for similar aromatic compounds.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|

| C1 | 110.5 | - |

| C2 | 158.0 (d, JCF = 250 Hz) | - |

| C3 | 105.2 (d, JCF = 25 Hz) | 7.25 |

| C4 | 115.8 | - |

| C5 | 128.4 | 7.50 |

| C6 | 155.3 | - |

| C=O | 168.2 | - |

| OCH₃ | 52.8 | 3.90 |

| OH | - | 10.5 |

Note: The values in this table are hypothetical and for illustrative purposes. Actual computed values would depend on the specific level of theory and computational details.

Theoretical vibrational spectroscopy is a powerful technique for understanding the molecular vibrations of a compound, which are experimentally observed in its infrared (IR) and Raman spectra. For this compound, DFT calculations can be employed to compute the harmonic vibrational frequencies and their corresponding IR and Raman intensities. nih.govresearchgate.netnih.govmdpi.comnih.govresearchgate.netunige.ch

The process begins with the optimization of the molecular geometry to a minimum on the potential energy surface. Subsequently, a frequency calculation is performed at the same level of theory. This calculation yields a set of vibrational modes, each with a specific frequency and intensity. It is common practice to scale the computed frequencies by an empirical scaling factor to better match experimental data, as the theoretical calculations are typically performed under the harmonic approximation, which neglects anharmonicity. researchgate.net

The computed vibrational spectrum can be used to assign the absorption bands in the experimental IR and Raman spectra to specific molecular motions, such as stretching, bending, and torsional vibrations of the chemical bonds and functional groups. For this compound, this would include the characteristic vibrations of the carbonyl group (C=O stretch), the hydroxyl group (O-H stretch and bend), the C-F and C-Br bonds, the aromatic ring vibrations, and the methyl group vibrations.

A representative table of predicted vibrational frequencies and their assignments for this compound is provided below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(O-H) | 3550 | O-H stretching |

| ν(C-H)aromatic | 3100-3000 | Aromatic C-H stretching |

| ν(C-H)methyl | 2950 | Methyl C-H stretching |

| ν(C=O) | 1720 | Carbonyl stretching |

| ν(C=C)aromatic | 1600-1450 | Aromatic C=C stretching |

| δ(O-H) | 1410 | O-H in-plane bending |

| ν(C-O) | 1250 | C-O stretching |

| ν(C-F) | 1150 | C-F stretching |

| ν(C-Br) | 650 | C-Br stretching |

Note: The values in this table are hypothetical and for illustrative purposes. Actual computed values would require specific DFT calculations.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest due to their potential applications in optoelectronics, including frequency conversion and optical switching. Computational methods provide a means to predict the NLO properties of molecules, thereby guiding the design of new materials with enhanced NLO responses.

The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. repositorioinstitucional.mx A large β value is a prerequisite for a material to exhibit significant second-harmonic generation (SHG). Computational chemistry, particularly DFT, can be used to calculate the static and frequency-dependent first-order hyperpolarizability of this compound. repositorioinstitucional.mxmdpi.comusp.bruit.noresearchgate.netnih.govunifr.chsonar.chmdpi.com

These calculations are typically performed on the optimized geometry of the molecule. The choice of DFT functional and basis set is crucial for obtaining accurate results, with long-range corrected functionals such as CAM-B3LYP often being recommended for NLO property calculations. mdpi.com The calculations yield the components of the hyperpolarizability tensor, from which the total hyperpolarizability can be determined.

For this compound, the presence of electron-donating (-OH, -OCH₃) and electron-withdrawing (-F, -Br, -COOCH₃) groups on the aromatic ring suggests the potential for intramolecular charge transfer, which is a key factor for enhancing NLO properties. A hypothetical data table of computed first-order hyperpolarizability components is shown below.

| Component | Value (a.u.) |

|---|---|

| βxxx | - |

| βxxy | - |

| βxyy | - |

| βyyy | - |

| βxxz | - |

| βxyz | - |

| βxzz | - |

| βyyz | - |

| βyzz | - |

| βzzz | - |

| βtotal | Calculated Value |

Note: The values in this table would be populated by the output of a specific quantum chemical calculation.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a physical property. tandfonline.comnih.govbohrium.comnih.govresearchgate.netchitkara.edu.indergipark.org.trthieme-connect.comnih.govresearchgate.net For a compound like this compound, QSAR models could be developed to predict various endpoints, such as toxicity, antimicrobial activity, or other biological effects, based on its molecular descriptors. tandfonline.combohrium.comnih.govthieme-connect.comnih.govresearchgate.net

The development of a QSAR model involves several steps:

Data Set Selection: A data set of compounds with known activities is required. For this compound, this would involve a series of structurally related phenolic or benzoic acid derivatives. tandfonline.comnih.govnih.govthieme-connect.com

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the data set. These can include constitutional, topological, geometrical, and quantum chemical descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN), are used to build a model that correlates the descriptors with the activity. tandfonline.com

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

For this compound, relevant descriptors could include lipophilicity (logP), molar refractivity, dipole moment, and various electronic parameters derived from quantum chemical calculations. A hypothetical QSAR model for predicting the toxicity of phenolic compounds is presented in the table below.

| Model Equation | Statistical Parameters |

|---|---|

| log(1/EC₅₀) = c₀ + c₁(logP) + c₂(LUMO) + c₃(Dipole) | R² = 0.85, Q² = 0.75 |

Note: This represents a generic form of a QSAR equation. The coefficients (c₀, c₁, c₂, c₃) and statistical parameters (R², Q²) would be determined from a specific study.

Solvent Effects on Molecular Properties through Continuum Models

The properties of a molecule can be significantly influenced by its environment, particularly when in solution. Continuum solvent models are a computationally efficient way to account for the effects of a solvent on the structure, stability, and spectroscopic properties of a solute. nih.govcas.cznih.govacs.orgacs.orgq-chem.comacs.orggithub.ioresearchgate.netwikipedia.org

In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this continuum. The Polarizable Continuum Model (PCM) and its variants, as well as the SMD (Solvation Model based on Density) model, are widely used for this purpose. nih.govacs.orgq-chem.comacs.orggithub.iowikipedia.org

For this compound, continuum models could be used to study:

The effect of solvent polarity on its conformational equilibrium.

Solvent-induced shifts in its NMR and vibrational spectra. nih.govcas.czacs.orgacs.orgresearchgate.net

The influence of the solvent on its NLO properties. usp.br

The table below illustrates the hypothetical effect of different solvents on a key molecular property of this compound, as would be predicted by continuum model calculations.

| Solvent | Dielectric Constant | Predicted Dipole Moment (Debye) |

|---|---|---|

| Gas Phase | 1.0 | 2.50 |

| Chloroform | 4.8 | 3.10 |

| Methanol (B129727) | 32.7 | 3.85 |

| Water | 78.4 | 4.20 |

Note: The values in this table are illustrative and represent the expected trend of increasing dipole moment with increasing solvent polarity.

Chemical Reactivity and Mechanistic Investigations of Methyl 4 Bromo 2 Fluoro 6 Hydroxybenzoate

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. The regiochemical outcome of such reactions on a substituted benzene (B151609) ring is dictated by the electronic properties of the existing substituents. unizin.orglibretexts.org Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing. organicchemistrytutor.com

In the case of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate, the directing effects of the four substituents must be considered:

Hydroxyl (-OH): A strongly activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. unizin.org

Fluorine (-F) and Bromine (-Br): These halogens are deactivating groups due to their inductive electron withdrawal, but they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. masterorganicchemistry.com

Methyl Ester (-COOCH₃): A deactivating group and a meta-director, as the carbonyl group withdraws electron density from the ring through both inductive and resonance effects. masterorganicchemistry.com

Regioselectivity and Reaction Pathways

The hydroxyl group is the most powerful activating group on the ring, and its directing effect will predominantly govern the position of electrophilic attack. unizin.org The positions ortho and para to the hydroxyl group are C6 and C2/C4 respectively. Since these positions are already substituted, electrophilic attack will be directed to the remaining unsubstituted carbon atom, which is C5.

The directing effects of the other substituents are as follows:

The fluoro group at C2 directs to its para position (C5).

The bromo group at C4 directs to its ortho positions (C3 and C5).

The methyl ester group at C1 directs to its meta positions (C3 and C5).

Therefore, the directing effects of all four substituents converge to favor electrophilic substitution at the C5 position. This strong agreement among the directing influences suggests that electrophilic substitution on this compound will be highly regioselective.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Electrophilic Reagent | Predicted Major Product |

| Br₂ / FeBr₃ | Methyl 4,5-dibromo-2-fluoro-6-hydroxybenzoate |

| HNO₃ / H₂SO₄ | Methyl 4-bromo-2-fluoro-6-hydroxy-5-nitrobenzoate |

| SO₃ / H₂SO₄ | 5-Bromo-3-fluoro-2-hydroxy-4-(methoxycarbonyl)benzenesulfonic acid |

Nucleophilic Substitution Reactions at Aromatic Halogen Centers

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing groups. masterorganicchemistry.com The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org

Influence of Halogen Identity (Bromine vs. Fluorine)

In SNAr reactions, the nature of the halogen leaving group has a significant impact on the reaction rate. Contrary to what is observed in aliphatic nucleophilic substitution (Sₙ2), where iodide is the best leaving group, in SNAr reactions, fluoride (B91410) is often the most readily displaced halide. stackexchange.comwyzant.com This is because the rate-determining step is the initial nucleophilic attack on the aromatic ring to form the Meisenheimer complex. stackexchange.com

The high electronegativity of fluorine makes the carbon atom to which it is attached more electrophilic and better able to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex. stackexchange.comwyzant.com Therefore, in this compound, the fluorine atom at the C2 position is expected to be more susceptible to nucleophilic attack than the bromine atom at the C4 position.

Stereoelectronic Effects

The geometry and electronic properties of the substituents influence the stability of the Meisenheimer intermediate and thus the reaction rate. The presence of electron-withdrawing groups ortho and para to the leaving group is crucial for stabilizing the negative charge of the intermediate through resonance. masterorganicchemistry.com In this compound, the methyl ester group is para to the fluorine atom and ortho to the bromine atom, providing electronic stabilization for nucleophilic substitution at either halogen.

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group in this compound is a versatile functional group that can undergo a variety of reactions, most notably alkylation and acylation. repec.orglew.ro

Alkylation and Acylation Reactions

Alkylation of the hydroxyl group can be achieved using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base. repec.org This reaction results in the formation of an ether. Similarly, acylation of the hydroxyl group with acyl halides or anhydrides, often in the presence of a base or a catalyst, yields the corresponding ester. lew.ro

These reactions proceed via nucleophilic attack of the phenoxide ion (formed by deprotonation of the hydroxyl group) on the electrophilic carbon of the alkylating or acylating agent. The presence of electron-withdrawing groups on the aromatic ring can increase the acidity of the phenol (B47542), facilitating the formation of the phenoxide ion.

Table 2: Examples of Alkylation and Acylation Reactions of the Hydroxyl Group

| Reagent | Reaction Type | Product |

| Methyl iodide (CH₃I) / K₂CO₃ | O-Alkylation | Methyl 4-bromo-2-fluoro-6-methoxybenzoate |

| Acetyl chloride (CH₃COCl) / Pyridine | O-Acylation | Methyl 6-acetoxy-4-bromo-2-fluorobenzoate |

| Benzyl bromide (C₆H₅CH₂Br) / NaH | O-Alkylation | Methyl 6-(benzyloxy)-4-bromo-2-fluorobenzoate |

Oxidation and Reduction Processes

Detailed studies specifically outlining the oxidation and reduction of this compound are not readily found. However, the reactivity of the phenolic hydroxyl group and the aromatic ring can be predicted based on general principles and studies of similar molecules.

The phenolic moiety is susceptible to oxidation. Treatment with strong oxidizing agents could potentially lead to the formation of quinone-like structures or degradation of the aromatic ring. The reaction of para-hydroxybenzoic acid with excess bromine, for instance, is known to result in decarboxylation and tribromination of the phenol. doubtnut.com Similarly, Fenton's reagent has been used to oxidize p-hydroxybenzoic acid. nih.gov The presence of the electron-withdrawing fluorine and bromine atoms, along with the ester group, would likely influence the electron density of the ring and, consequently, its susceptibility to oxidation.

Reduction processes would likely target the ester functionality, as the aromatic ring is generally resistant to reduction under standard conditions. The specifics of ester reduction are discussed in section 5.4.2.

Reactions at the Ester Functional Group

The methyl ester group of this compound is a key site for chemical modification.

Hydrolysis and Transesterification

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-bromo-2-fluoro-6-hydroxybenzoic acid, is a feasible transformation. However, the steric hindrance provided by the ortho-fluoro and ortho-hydroxyl groups may render this process more challenging than for unhindered esters. Studies on the hydrolysis of sterically hindered methyl benzoates often require more forcing conditions, such as high temperatures or strong acid/base catalysis. rsc.orgrsc.orgcdnsciencepub.comarkat-usa.org For example, the hydrolysis of some hindered esters can be achieved using sodium hydroxide (B78521) in a non-aqueous medium. arkat-usa.org

Transesterification, the conversion of one ester to another, is also a plausible reaction. This is typically achieved by reacting the ester with an alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org Lanthanide triflates have also been shown to catalyze the methanolysis of aryl and alkyl esters. The steric crowding around the ester in this compound would likely necessitate optimized reaction conditions to achieve efficient conversion.

Table 1: Potential Hydrolysis and Transesterification Reactions

| Reaction | Reagents and Conditions (Inferred) | Product |

|---|---|---|

| Hydrolysis | Strong acid (e.g., H₂SO₄) or base (e.g., NaOH), heat | 4-bromo-2-fluoro-6-hydroxybenzoic acid |

Reduction to Alcohol Functionality

The reduction of the methyl ester group to a primary alcohol, (4-bromo-2-fluoro-6-hydroxyphenyl)methanol, is a standard transformation in organic synthesis. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this conversion, as milder reagents like sodium borohydride (B1222165) are generally ineffective for ester reduction. orgoreview.comquimicaorganica.orgcommonorganicchemistry.comlibretexts.orgyoutube.com The reaction proceeds via nucleophilic attack of a hydride ion on the ester carbonyl.

Table 2: Potential Ester Reduction Reaction

| Reactant | Reagent | Product |

|---|

Cross-Coupling Reactions for C-C Bond Formation

The bromine atom on the aromatic ring serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming biaryl compounds by reacting an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base. While no specific examples utilizing this compound are documented, the reaction is widely applied to a vast range of aryl bromides. The steric hindrance from the ortho-substituents could impact the reaction efficiency, potentially requiring specialized ligands and conditions that are known to facilitate the coupling of sterically demanding substrates. organic-chemistry.orgacs.orgrsc.orgsemanticscholar.orgresearchgate.net The presence of a free hydroxyl group may also necessitate the use of a base that does not deprotonate it or protection of the hydroxyl group prior to coupling.

Table 3: Generalized Suzuki-Miyaura Coupling Reaction

| Aryl Bromide | Coupling Partner | Catalyst/Ligand System (Inferred) | Product |

|---|

Heck Coupling

The Heck coupling reaction involves the palladium-catalyzed reaction of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.orgresearchgate.netnih.gov Similar to the Suzuki-Miyaura coupling, the application of the Heck reaction to this compound has not been specifically reported. The electronic nature and steric environment of the aryl bromide would influence its reactivity. The reaction of o-bromophenols with 1,3-dienes via a Heck/Tsuji-Trost reaction has been documented, suggesting that the hydroxyl group is tolerated under certain conditions. organic-chemistry.org

Table 4: Generalized Heck Coupling Reaction

| Aryl Bromide | Alkene | Catalyst/Base System (Inferred) | Product |

|---|

Sonogashira Coupling

The Sonogashira coupling is a powerful and widely utilized cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. nih.gov While specific experimental data on the Sonogashira coupling of this compound is not extensively documented in publicly available literature, its reactivity can be inferred from the general principles governing the Sonogashira reaction with substituted aryl bromides.

The structure of this compound presents a combination of electronic and steric factors that are expected to influence its reactivity in Sonogashira coupling. The presence of a bromine atom provides the reactive site for oxidative addition to the palladium(0) catalyst. The substituents on the aromatic ring, namely the ortho-fluoro, ortho-hydroxy, and meta-methoxycarbonyl groups, will modulate the electronic and steric environment of the carbon-bromine bond.

Influence of Substituents:

Fluoro Group (ortho): The ortho-fluoro substituent is strongly electron-withdrawing, which can increase the electrophilicity of the aryl bromide and potentially facilitate the oxidative addition step. libretexts.org However, its position ortho to the bromine atom can also introduce steric hindrance, which may counteract the electronic activation. researchgate.netacs.org

Hydroxy Group (ortho): The ortho-hydroxy group is an electron-donating group, which might decrease the rate of oxidative addition. Its presence also introduces the possibility of chelation to the metal center, which could influence the catalyst's activity and selectivity.

Methoxycarbonyl Group (meta): As an electron-withdrawing group, the meta-methoxycarbonyl substituent is expected to enhance the reactivity of the aryl bromide towards oxidative addition. acs.org

Hypothetical Reaction Conditions and Expected Outcomes:

Based on studies of similarly substituted aryl bromides, a typical Sonogashira coupling of this compound with a terminal alkyne, such as phenylacetylene, could be carried out under the conditions outlined in the table below. The expected yields would likely be moderate to good, depending on the optimization of the reaction parameters to overcome the potential steric hindrance from the ortho substituents.

Interactive Data Table: Hypothetical Sonogashira Coupling of this compound with Phenylacetylene

| Entry | Palladium Catalyst (mol%) | Copper(I) Co-catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |

| 1 | Pd(PPh₃)₄ (3) | CuI (5) | PPh₃ | Et₃N | Toluene | 80 | 12 | 65 |

| 2 | PdCl₂(PPh₃)₂ (3) | CuI (5) | PPh₃ | DiPEA | DMF | 90 | 10 | 72 |

| 3 | Pd(OAc)₂ (2) | None (Copper-free) | XPhos (4) | Cs₂CO₃ | Dioxane | 100 | 18 | 78 |

| 4 | Pd₂(dba)₃ (1.5) | CuI (3) | SPhos (3) | K₂CO₃ | Acetonitrile (B52724) | 75 | 16 | 81 |

Reaction Mechanism Elucidation through Kinetic and Thermodynamic Studies

The mechanism of the Sonogashira coupling reaction has been extensively studied and is generally understood to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle (in the traditional copper-co-catalyzed version). wikipedia.org Kinetic and thermodynamic studies, often supported by computational methods like Density Functional Theory (DFT), provide valuable insights into the rate-determining steps and the influence of substituents on the reaction pathway. researchgate.net

The Catalytic Cycles:

Palladium Cycle:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) intermediate. This step is often considered the rate-determining step for aryl bromides. libretexts.org The electron-withdrawing fluoro and methoxycarbonyl groups on the substrate are expected to facilitate this step, while the electron-donating hydroxy group and steric hindrance from the ortho substituents might have a retarding effect. researchgate.netacs.org

Transmetalation: The alkynylcopper species, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.

Copper Cycle:

The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This step increases the nucleophilicity of the alkyne, facilitating the transmetalation step.

Kinetic and Thermodynamic Considerations for this compound:

While specific kinetic and thermodynamic data for the Sonogashira coupling of this particular compound are not available, general trends can be discussed.

Kinetic Studies: Kinetic experiments would likely reveal the reaction order with respect to the aryl bromide, the alkyne, the palladium catalyst, and the base. Such studies could confirm whether the oxidative addition is indeed the rate-limiting step. The influence of the ortho-fluoro and ortho-hydroxy groups on the rate constant could be quantified and compared to less substituted aryl bromides.

Interactive Data Table: Hypothetical Thermodynamic Data for the Oxidative Addition Step

| Aryl Bromide | Substituents | ΔG‡ (kcal/mol) - Hypothetical |

| Bromobenzene | None | 25.2 |

| 4-Bromotoluene | 4-CH₃ (EDG) | 26.1 |

| 4-Bromobenzonitrile | 4-CN (EWG) | 24.5 |

| This compound | 2-F (EWG), 6-OH (EDG) | 25.5 |

Note: The hypothetical ΔG‡ value for this compound reflects a balance between the activating effect of the fluoro group and the deactivating/steric effects of the hydroxy group.

Role as a Synthetic Intermediate in Complex Organic Molecule Construction

This compound, with its distinct pattern of substitution on the benzene ring—a bromine atom, a fluorine atom, a hydroxyl group, and a methyl ester—presents it as a versatile scaffold for organic synthesis. The electronic properties of these substituents influence the reactivity of the aromatic ring, allowing for selective chemical transformations. The bromine atom is a key functional group that can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atom can influence the molecule's lipophilicity and metabolic stability, properties that are often desirable in medicinal chemistry. The hydroxyl and methyl ester groups offer further sites for chemical modification.

Precursor to Pharmaceutically Relevant Scaffolds

Table 1: Potential Pharmaceutical Scaffolds

| Precursor Compound | Resulting Scaffold | Therapeutic Target |

|---|---|---|

| Methyl 4-bromo-2-fluoro-6-methylbenzoate | Isoquinolones, Dihydroazaindenones | Mnk1/Mnk2 Kinases |

Building Block for Agrochemicals

There is currently no specific information available from the conducted searches regarding the application of this compound as a building block for agrochemicals. Halogenated aromatic compounds are a common feature in many pesticides and herbicides, suggesting that this compound could potentially be explored for such applications.

Component in Material Science Applications

Similarly, dedicated research on the use of this compound in material science is not found in the available search results. The presence of multiple functional groups could, in principle, allow for its incorporation into polymers or other materials where specific electronic or physical properties are desired.

Investigation in Biochemical Probing and Enzyme Inhibition Studies

The potential for this compound to be used in biochemical probing and enzyme inhibition studies can be inferred from its chemical structure, although direct research evidence is lacking.

Mechanistic Insights into Molecular Interactions

The combination of a halogen bond donor (bromine), a hydrogen bond donor/acceptor (hydroxyl group), and a fluorine atom makes this compound an interesting candidate for studying molecular interactions within biological systems. These functional groups can engage in various non-covalent interactions with amino acid residues in an enzyme's active site, providing mechanistic insights into protein-ligand binding.

Enzyme-Ligand Binding Affinity Analysis

No specific studies on the enzyme-ligand binding affinity of this compound were identified. Such analyses would be a critical step in evaluating its potential as an enzyme inhibitor. Techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) would be employed to quantify the binding affinity and thermodynamics of its interaction with a target enzyme.

Exploration in Medicinal Chemistry Research

The scaffold of this compound is of significant interest in the field of medicinal chemistry. Its substituted phenyl ring can serve as a core structure for the synthesis of novel therapeutic agents.

While specific structure-activity relationship (SAR) studies for this compound are not extensively documented in publicly available literature, its chemical structure suggests its utility as a foundational molecule for such investigations. The bromine, fluorine, and hydroxyl groups offer distinct points for chemical diversification, allowing for the systematic exploration of how modifications to the molecule affect its biological activity.

For instance, a related compound, Methyl 4-bromo-2-fluoro-6-methylbenzoate, is utilized in the synthesis of isoquinolones and dihydroazaindenone inhibitors of Mitogen-activated protein kinase-interacting kinases 1 and 2 (Mnk1 and Mnk2). chemicalbook.com This suggests that derivatives of this compound could also be synthesized and evaluated for their potential as kinase inhibitors or other bioactive agents.

A hypothetical SAR study could involve the following modifications:

Modification of the hydroxyl group: Alkylation or acylation of the hydroxyl group could alter the compound's hydrogen bonding capacity and lipophilicity, which are critical for target binding.

Substitution of the bromine atom: The bromine atom can be replaced with other functional groups through various cross-coupling reactions, enabling the introduction of diverse substituents to probe the steric and electronic requirements of a biological target.

Modification of the methyl ester: The ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides, which can introduce new interaction points with a biological target.

The following table illustrates potential modifications for SAR studies:

| Modification Site | Potential Modification | Rationale for Biological Activity |

| Hydroxyl Group | Etherification, Esterification | Altering hydrogen bonding and lipophilicity |

| Bromine Atom | Suzuki or Sonogashira coupling | Introducing diverse aromatic or aliphatic groups |

| Methyl Ester | Hydrolysis to carboxylic acid, Amidation | Introducing charged or hydrogen bonding groups |

Identifying the biological targets of novel compounds is a crucial step in drug discovery. For derivatives of this compound that exhibit interesting biological activity, several target identification and validation approaches could be employed.

One common approach is affinity chromatography , where a derivative of the compound is immobilized on a solid support. A cellular lysate is then passed over this support, and proteins that bind to the compound are captured and subsequently identified by techniques such as mass spectrometry.

Another method is chemical proteomics , which involves treating living cells or cell lysates with a probe molecule derived from the bioactive compound. This probe is designed to covalently bind to its target protein(s). The labeled proteins can then be enriched and identified.

Once potential targets are identified, target validation is necessary to confirm that they are indeed responsible for the observed biological effects. This can be achieved through techniques such as:

RNA interference (RNAi) or CRISPR-Cas9 gene editing: Knocking down or knocking out the gene encoding the putative target protein should abolish the biological activity of the compound.

In vitro enzymatic assays: If the identified target is an enzyme, the inhibitory activity of the compound can be directly tested against the purified enzyme.

Competitive binding assays: These assays can confirm direct binding of the compound to the target protein.

Derivatization for Advanced Functional Materials

The functional groups present on this compound make it a candidate for derivatization into advanced functional materials, although specific examples in the literature are scarce.

The hydroxyl and bromo functionalities of this compound provide handles for its incorporation into polymers. The presence of halogen atoms in a polymer backbone can impart desirable properties such as flame retardancy, increased thermal stability, and altered optical and electronic properties.

For example, the hydroxyl group could be used to create polyester (B1180765) or polyether chains, while the bromine atom could serve as a site for post-polymerization modification or as a reactive site for cross-linking. The fluorine atom would be expected to enhance the thermal stability and chemical resistance of the resulting polymer.

This compound can serve as a precursor for the synthesis of various specialty chemicals. The combination of its functional groups allows for a range of chemical transformations, leading to products with specific, tailored properties. For example, it could be used in the synthesis of liquid crystals, where the rigid aromatic core and potential for introducing polar groups are advantageous. It could also be a building block for the synthesis of agrochemicals or other fine chemicals where a halogenated aromatic structure is required.

Environmental Fate and Transformation Research (excluding toxicity)

The environmental fate of this compound is not specifically detailed in the available literature. However, based on the behavior of other halogenated aromatic compounds, some predictions about its environmental transformation can be made.

Halogenated organic compounds, in general, are known for their persistence in the environment. nih.gov The presence of both bromine and fluorine on the aromatic ring of this compound is likely to increase its resistance to biodegradation. nih.gov

Potential environmental transformation pathways could include:

Photodegradation: Exposure to sunlight could lead to the cleavage of the carbon-bromine bond, as it is generally weaker than the carbon-fluorine bond. nih.gov

Biotransformation: Microorganisms in soil and water may be capable of transforming the compound. This could involve hydroxylation of the aromatic ring, demethylation of the ester group, or dehalogenation. The degradation of brominated organic compounds by microbial consortia has been demonstrated for other molecules. mdpi.com

Hydrolysis: The methyl ester group could undergo hydrolysis to the corresponding carboxylic acid, particularly under acidic or basic conditions.

Research into the environmental fate of this compound would likely involve laboratory studies using soil or water microcosms, as well as analytical techniques such as liquid chromatography-mass spectrometry to identify transformation products.

Degradation Pathways under Controlled Conditions

The study of the degradation pathways of this compound under controlled laboratory conditions is crucial for understanding its environmental fate and persistence. While specific experimental degradation studies on this exact molecule are not extensively documented in publicly available literature, its chemical structure—a substituted aromatic ester with halogen (bromine and fluorine) and hydroxyl functional groups—allows for predictions of its behavior based on the known reactivity of similar compounds. The primary degradation pathways anticipated for this compound include hydrolysis, photodegradation, thermal decomposition, and oxidative degradation.

Hydrolysis

Hydrolysis is a key degradation pathway for ester-containing compounds like this compound. This process involves the cleavage of the ester bond in the presence of water, yielding the corresponding carboxylic acid (4-bromo-2-fluoro-6-hydroxybenzoic acid) and methanol (B129727). The rate of hydrolysis is significantly influenced by pH and temperature.

Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 6), the ester carbonyl group is protonated, which enhances its electrophilicity and facilitates nucleophilic attack by water.

Neutral Hydrolysis: At neutral pH, the reaction with water still occurs but generally at a slower rate compared to acid- or base-catalyzed conditions.

Base-Mediated Hydrolysis: In alkaline conditions (pH > 8), the hydroxide ion (OH-) acts as a potent nucleophile, directly attacking the carbonyl carbon of the ester. This pathway is typically the most rapid for ester hydrolysis.

Studies on substituted methyl benzoates have shown that the hydrolysis rates can be correlated with the electronic properties of the substituents on the aromatic ring. oieau.fr For this compound, the presence of electron-withdrawing groups (bromo and fluoro) would be expected to increase the electrophilicity of the carbonyl carbon, thus influencing the rate of nucleophilic attack.

Table 1: Predicted Hydrolytic Degradation of this compound

| Condition | Catalyst | Primary Products |

| Acidic (pH < 6) | H+ | 4-bromo-2-fluoro-6-hydroxybenzoic acid, Methanol |

| Neutral (pH ~7) | H2O | 4-bromo-2-fluoro-6-hydroxybenzoic acid, Methanol |

| Alkaline (pH > 8) | OH- | 4-bromo-2-fluoro-6-hydroxybenzoate salt, Methanol |

This table is predictive and based on the general chemistry of substituted methyl benzoates.

Photodegradation

Aromatic compounds, particularly those with halogen and hydroxyl substituents, are susceptible to photodegradation upon exposure to ultraviolet (UV) radiation. The process is initiated by the absorption of photons, which can lead to the excitation of electrons and subsequent chemical reactions. For this compound, two primary photodegradation mechanisms are plausible: